Cas no 436093-32-2 ((2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone)
(2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone
- (2-amino-5-methylthiophen-3-yl)-(4-chlorophenyl)methanone
- Methanone,(2-amino-5-methyl-3-thienyl)(4-chlorophenyl)-
- Oprea1_303948
- ASN 04364361
- 436093-32-2
- Oprea1_408034
- 3-(4-CHLOROBENZOYL)-5-METHYLTHIOPHEN-2-AMINE
- AKOS000707436
- DTXSID30357675
- SCHEMBL21847326
-
- MDL: MFCD03118405
- Inchi: 1S/C12H10ClNOS/c1-7-6-10(12(14)16-7)11(15)8-2-4-9(13)5-3-8/h2-6H,14H2,1H3
- InChI Key: DEKFABDILAWJIA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1=C(N)SC(C)=C1)=O
Computed Properties
- Exact Mass: 251.0171628g/mol
- Monoisotopic Mass: 251.0171628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 71.3Ų
Experimental Properties
- Density: 1.342±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 447.453°C at 760 mmHg
- Flash Point: 224.412°C
- Refractive Index: 1.65
- Solubility: Almost insoluble (0.011 g/l) (25 º C),
(2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005165-1g |
(2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone |
436093-32-2 | 95% | 1g |
$2129.92 | 2023-09-01 | |
| Chemenu | CM199348-1g |
(2-amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone |
436093-32-2 | 95% | 1g |
$2389 | 2021-08-05 | |
| Chemenu | CM199348-1g |
(2-amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone |
436093-32-2 | 95% | 1g |
$2389 | 2023-01-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735947-1g |
(2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone |
436093-32-2 | 98% | 1g |
¥16858.00 | 2024-05-13 |
(2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on (2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone
Professional Introduction to (2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone (CAS No. 436093-32-2)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Among these, (2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone, with the CAS number 436093-32-2, has garnered significant attention due to its unique structural and pharmacological properties. This compound, characterized by its thiophene core and chlorophenyl substituent, exhibits promising potential in various biological and chemical applications.
The molecular structure of (2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone consists of a thiophene ring substituted with an amino group at the 2-position and a methyl group at the 5-position, linked to a benzene ring with a chlorine atom at the 4-position. This arrangement confers upon it distinct electronic and steric properties, making it a valuable scaffold for further derivatization and functionalization. The presence of both electron-donating and electron-withdrawing groups enhances its reactivity, facilitating diverse chemical transformations that can lead to the development of new drug candidates.
In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiophene moiety often exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, (2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. The chlorophenyl group enhances binding affinity to protein targets, while the amino and methyl substituents on the thiophene ring contribute to selective interactions with biological receptors.
The pharmacological profile of (2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone has been further explored in preclinical studies. Research indicates that this compound demonstrates inhibitory activity against several kinases involved in tumor growth and progression. For instance, it has shown promise in inhibiting tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are frequently overexpressed in various cancers. These findings highlight its potential as a lead compound for developing novel anticancer agents.
Beyond its applications in oncology, (2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone has also been studied for its antimicrobial properties. The structural features of this compound contribute to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic pathways. Recent studies have shown that derivatives of this molecule exhibit significant activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This makes it a promising candidate for developing new antibiotics to combat antibiotic-resistant infections.
The synthesis of (2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The use of computational chemistry tools has also aided in optimizing synthetic routes by predicting reaction outcomes and minimizing unwanted byproducts.
In conclusion, (2-Amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone (CAS No. 436093-32-2) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad biological activities. Its potential applications in oncology, antimicrobial therapy, and other therapeutic areas underscore its importance as a research chemical. As ongoing studies continue to uncover new derivatives and mechanisms of action, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.
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